Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride
Description
Properties
Molecular Formula |
C27H37ClN2O4 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C27H36N2O4.ClH/c1-4-33-25(31)17-28-26(32)22(15-21-9-6-5-7-10-21)19-29-14-13-27(3,20(2)18-29)23-11-8-12-24(30)16-23;/h5-12,16,20,22,30H,4,13-15,17-19H2,1-3H3,(H,28,32);1H/t20-,22-,27+;/m0./s1 |
InChI Key |
YUQZYKKYERNXDA-IASLIYKDSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core piperidine structure, followed by the introduction of the benzyl and hydroxyphenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification.
Chemical Reactions Analysis
Reaction 1: Nucleophilic Substitution
Reactants :
-
3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol (Formula-2)
-
(S)-Ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate (Formula-3)
Conditions :
-
Base : Sodium bicarbonate
-
Solvent : Tertiary butanol
-
Temperature : 80–85°C
-
Time : 12–16 hours
Outcome :
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate (Formula-4) is formed with 92–95% purity and 85–90% yield .
Reaction 2: Acid Salt Formation
Reactant : Formula-4
Acid : Ethyl acetate-HCl (gas or solution)
Solvent : Ethyl acetate
Outcome :
The hydrochloride salt (Formula-5a) precipitates with ≥99% purity after recrystallization .
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic conditions:
Reaction 3: Saponification
Reactant : Formula-5a
Conditions :
-
Base : Aqueous NaOH (2–5 eq)
-
Solvent : Isopropanol/water (3:1)
-
Temperature : 25–30°C
Outcome :
The ester hydrolyzes to [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]amino]acetic acid (Formula-1), which is further purified to the dihydrate form (Formula-1a) using oxalic or acetic acid .
Acid-Base Reactions
The hydrochloride salt participates in reversible protonation-deprotonation:
Reaction 4: Neutralization
Reactant : Formula-5a
Base : Aqueous ammonia
Conditions : Methanol, 25°C
Outcome :
Freebase formation (Formula-1), which is isolated as a crystalline solid .
Reaction 5: Salt Metathesis
Reactant : Formula-1
Acids Tested :
-
Oxalic acid
-
Tartaric acid
-
Maleic acid
Outcome :
New salts form with distinct melting points and solubilities. Maleate salt shows optimal stability for pharmaceutical formulation .
Stereochemical Considerations
The (3R,4R)-piperidine and (S)-propanamido configurations are preserved via:
-
Steric control : Tertiary butanol minimizes racemization during alkylation .
-
Low-temperature acidification : Prevents epimerization during HCl salt formation .
Chirality Retention Data
| Step | Optical Purity | Method |
|---|---|---|
| Post-Alkylation | 99.2% ee | Chiral HPLC |
| Post-Acidification | 98.8% ee | Polarimetry |
Thermal Stability
pH Stability
| Condition | Degradation Observed |
|---|---|
| pH < 2 (HCl) | Ester hydrolysis (20% in 24h) |
| pH 7.4 (buffer) | <5% degradation in 48h |
Scientific Research Applications
Sirtuin Inhibition
Research indicates that compounds similar to ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride may act as inhibitors of sirtuin enzymes, particularly SIRT2. Sirtuins are a family of proteins involved in regulating cellular processes such as aging and inflammation. Inhibition of SIRT2 has been linked to potential anti-tumor effects, making this compound a candidate for further investigation in cancer therapy .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Compounds with similar piperidine structures have been studied for their ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the hydroxyphenyl group may enhance its interaction with neuroreceptors .
Synthetic Routes
The synthesis of this compound involves several steps:
- Reaction of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate.
- The process typically employs bases such as sodium bicarbonate in organic solvents like tertiary butanol .
Anti-Cancer Research
A recent study explored the effects of compounds structurally related to this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential use as a chemotherapeutic agent .
Neuroprotective Studies
In another study focusing on neurodegenerative diseases, researchers found that similar compounds could enhance neuronal survival in models of oxidative stress. This highlights the potential application of this compound in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate signaling cascades involved in cell growth, apoptosis, or neurotransmission. The precise molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several analogues, including (S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride () and derivatives from European patent applications (). Key comparisons are outlined below:
Key Differences and Implications
Ester Group Variations : The ethyl ester in the target compound likely confers greater metabolic stability compared to the methyl ester analogue (), as larger ester groups resist esterase-mediated hydrolysis . This may translate to a longer half-life in vivo.
Stereochemical Specificity : The strict (3R,4R) and (S) configurations in the target compound and its methyl ester analogue contrast with derivatives in and , which exhibit mixed stereochemistry. This specificity is often linked to selective receptor binding, as seen in opioid ligands where stereochemistry dictates μ- vs. κ-receptor affinity .
Substituent-Driven Bioactivity : While the target compound’s 3-hydroxyphenyl group may favor interactions with CNS receptors, halogenated aryl groups in patent derivatives () are associated with anticancer activity, likely due to DNA intercalation or kinase inhibition .
Research Findings and Data Gaps
- Bioactivity Clustering : highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s piperidine-amide scaffold aligns with neuroactive agents, whereas halogenated analogues () align with cytotoxic activity .
- Synthetic Challenges : Patent data () reveal that piperidine derivatives require rigorous purification (e.g., silica gel chromatography), suggesting the target compound’s synthesis may also demand high-resolution separation techniques.
Biological Activity
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a hydroxyl group and a benzyl moiety. The synthesis involves the reaction of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-isobutyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate in the presence of triethylamine and toluene, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Pharmacological Properties
This compound exhibits significant pharmacological activity. Notably, it has been investigated for its interactions with opioid receptors, particularly as a kappa-opioid receptor antagonist. Such antagonists have been studied for their potential in treating conditions like depression and substance abuse disorders .
Case Studies
- Kappa Opioid Antagonism : A study highlighted the role of kappa-opioid antagonists in modulating pain responses and their potential therapeutic applications . this compound's structural features suggest it could be effective in this role.
- Antimicrobial Screening : In related research involving similar compounds, several derivatives were synthesized and screened for biological activity against a range of pathogens. Results indicated that certain modifications led to enhanced antimicrobial efficacy . This could inform future studies on the specific compound .
Data Table: Biological Activity Overview
Q & A
Synthesis and Optimization
Basic Q1: What synthetic strategies are commonly employed to construct the stereochemically complex piperidine core in this compound? Methodological Answer: The (3R,4R)-3,4-dimethylpiperidine moiety can be synthesized via asymmetric hydrogenation of substituted pyridines or reductive amination of keto-precursors. For example, in related patents (), chiral resolution using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a starting material is described. Key steps include:
- Chiral induction : Use of L-proline derivatives or chiral catalysts to control stereochemistry.
- Reductive cyclization : Employing NaBH4 or LiAlH4 to form the piperidine ring.
- Protection/deprotection : Temporary masking of the 3-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
Advanced Q1: How can researchers optimize reaction conditions to minimize racemization during the coupling of the benzyl-propanamido fragment? Methodological Answer: Racemization at the (S)-2-benzyl center is a critical challenge. Strategies include:
- Low-temperature coupling : Using HATU/DIPEA at 0–5°C to activate the carboxylate while suppressing base-induced racemization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states but require strict anhydrous conditions.
- Monitoring by chiral HPLC : Regular sampling to assess enantiomeric excess (ee) during coupling (e.g., Chiralpak IC-3 column, hexane:isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
